2-(Benzyloxy)-5-bromo-N,N-diethylbenzamide
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Overview
Description
2-(Benzyloxy)-5-bromo-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a benzyloxy group at the 2-position, a bromine atom at the 5-position, and a diethylamide group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-N,N-diethylbenzamide typically involves multiple steps. One common method starts with the bromination of a benzyloxy-substituted benzene derivative. The brominated intermediate is then subjected to amide formation with diethylamine under appropriate conditions. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-N,N-diethylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Debrominated benzamide.
Substitution: Substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-N,N-diethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-N,N-diethylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied. Detailed studies involving molecular docking and biochemical assays are often conducted to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-5-chloro-N,N-diethylbenzamide
- 2-(Benzyloxy)-5-fluoro-N,N-diethylbenzamide
- 2-(Benzyloxy)-5-iodo-N,N-diethylbenzamide
Uniqueness
2-(Benzyloxy)-5-bromo-N,N-diethylbenzamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom’s size and reactivity can influence the compound’s overall properties and its interactions with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-3-20(4-2)18(21)16-12-15(19)10-11-17(16)22-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKHLCCGOYSYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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